N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated methoxyphenyl group, a fluorinated phenyl group, and a triazaspirodecadienyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The synthetic route typically starts with the preparation of the 3-chloro-4-methoxyphenyl derivative, followed by the introduction of the 8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl group. The final step involves the formation of the sulfanylacetamide linkage under controlled reaction conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, using reagents such as halogens or nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the sulfanylacetamide linkage and the formation of corresponding acids and amines.
Scientific Research Applications
N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s unique structure allows it to interact with multiple targets, enhancing its therapeutic potential.
Comparison with Similar Compounds
N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE can be compared with similar compounds, such as:
N-(3-CHLORO-4-METHOXYPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE: This compound shares the 3-chloro-4-methoxyphenyl group but differs in the presence of trimethoxybenzamide instead of the triazaspirodecadienyl moiety.
N-(5-CHLORO-2-METHOXYPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE: Similar in structure but with a different substitution pattern on the phenyl ring.
N-(3-CHLORO-4-FLUOROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE: Contains both chloro and fluoro substituents on the phenyl ring, similar to the target compound.
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and moieties, providing it with diverse chemical and biological properties.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN4O2S/c1-3-30-12-10-24(11-13-30)28-22(16-4-6-17(26)7-5-16)23(29-24)33-15-21(31)27-18-8-9-20(32-2)19(25)14-18/h4-9,14H,3,10-13,15H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMVGUCGOCFTCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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